(3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate
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Overview
Description
(3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate is a complex organic compound that features multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate typically involves multi-step organic reactions. The starting materials are often commercially available phenolic compounds, which undergo a series of reactions including hydroxylation, esterification, and selective reduction. The reaction conditions may involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as chromatography and crystallization might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various ester or ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate is studied for its unique structural properties and reactivity. It can serve as a model compound for studying complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of multiple hydroxyl groups suggests it could interact with biological molecules through hydrogen bonding and other interactions.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.
Mechanism of Action
The mechanism by which (3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in oxidative stress, inflammation, or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate: is similar to other polyphenolic compounds such as resveratrol and quercetin.
Resveratrol: Known for its antioxidant properties and presence in red wine.
Quercetin: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional group arrangement, which may confer unique reactivity and biological activity compared to other polyphenolic compounds.
Properties
CAS No. |
1269839-25-9 |
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Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(3R,5R)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-yl] acetate |
InChI |
InChI=1S/C21H26O7/c1-13(22)28-17(7-3-15-5-9-19(25)21(27)11-15)12-16(23)6-2-14-4-8-18(24)20(26)10-14/h4-5,8-11,16-17,23-27H,2-3,6-7,12H2,1H3/t16-,17-/m1/s1 |
InChI Key |
LPQAWINMKZEZOZ-IAGOWNOFSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC(=C(C=C1)O)O)C[C@@H](CCC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(=O)OC(CCC1=CC(=C(C=C1)O)O)CC(CCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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